molecular formula C13H8F3N B11876380 2-(6-(Trifluoromethyl)naphthalen-1-yl)acetonitrile

2-(6-(Trifluoromethyl)naphthalen-1-yl)acetonitrile

Cat. No.: B11876380
M. Wt: 235.20 g/mol
InChI Key: XYRAFYGXXOZYGV-UHFFFAOYSA-N
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Description

2-(6-(Trifluoromethyl)naphthalen-1-yl)acetonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, which is further connected to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Trifluoromethyl)naphthalen-1-yl)acetonitrile typically involves the reaction of 6-(trifluoromethyl)naphthalene with acetonitrile under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where 6-(trifluoromethyl)naphthalene is reacted with acetonitrile in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Trifluoromethyl)naphthalen-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(6-(Trifluoromethyl)naphthalen-1-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(6-(Trifluoromethyl)naphthalen-1-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Naphthalen-1-yl)acetonitrile: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    6-(Trifluoromethyl)naphthalene: Lacks the acetonitrile group, affecting its reactivity and applications.

Uniqueness

The presence of both the trifluoromethyl and acetonitrile groups in 2-(6-(Trifluoromethyl)naphthalen-1-yl)acetonitrile makes it unique, providing a combination of properties that can be exploited in various chemical reactions and applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the acetonitrile group offers a reactive site for further chemical modifications.

Properties

Molecular Formula

C13H8F3N

Molecular Weight

235.20 g/mol

IUPAC Name

2-[6-(trifluoromethyl)naphthalen-1-yl]acetonitrile

InChI

InChI=1S/C13H8F3N/c14-13(15,16)11-4-5-12-9(6-7-17)2-1-3-10(12)8-11/h1-5,8H,6H2

InChI Key

XYRAFYGXXOZYGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)CC#N

Origin of Product

United States

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